molecular formula C12H17NO2 B14939838 Acetamide, 2-ethoxy-N-(2-phenylethyl)- CAS No. 88422-80-4

Acetamide, 2-ethoxy-N-(2-phenylethyl)-

Cat. No.: B14939838
CAS No.: 88422-80-4
M. Wt: 207.27 g/mol
InChI Key: OEUIZYAREUAEIT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group and a phenylethyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide typically involves the reaction of 2-phenylethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2CH2NH2+CH3COOCH2CH3C6H5CH2CH2NHCOCH2CH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{COOCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{CH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​NH2​+CH3​COOCH2​CH3​→C6​H5​CH2​CH2​NHCOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N-(2-phenylethyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in flow-based enzymatic synthesis has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamides depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-phenylethyl)acetamide is unique due to the presence of both an ethoxy group and a phenylethyl group, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

88422-80-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethoxy-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-2-15-10-12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)

InChI Key

OEUIZYAREUAEIT-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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